Cas no 2731010-59-4 (2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
- 2731010-59-4
- EN300-37084797
- 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
-
- Inchi: 1S/C9H16N2.2ClH/c1-2-9(1)11-5-7-3-10-4-8(7)6-11;;/h7-10H,1-6H2;2*1H
- InChI Key: BHPOJVWMTSTUCS-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC2CNCC2C1)C1CC1
Computed Properties
- Exact Mass: 224.0847040g/mol
- Monoisotopic Mass: 224.0847040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride Pricemore >>
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2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Introduction to 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS No. 2731010-59-4)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2731010-59-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a fused pyrrole system with a cyclopropyl substituent, has garnered attention due to its unique structural properties and potential biological activities. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various biochemical and pharmacological studies.
The structure of 2-cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride consists of an octahydropyrrolo[3,4-c]pyrrole core substituted with a cyclopropyl group at the 2-position. This bicyclic system is characterized by its rigid aromatic-like conformation, which is stabilized by intramolecular hydrogen bonding and π-stacking interactions. The presence of the cyclopropyl group introduces steric hindrance and electronic modulation, influencing the compound's reactivity and binding affinity to biological targets.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their therapeutic potential. The octahydropyrrolo[3,4-c]pyrrole scaffold has been explored in various drug discovery programs due to its ability to mimic natural products and exhibit diverse biological functions. Studies have shown that derivatives of this scaffold can interact with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. The cyclopropyl moiety, in particular, has been found to enhance binding affinity by introducing specific steric and electronic features that improve receptor recognition.
One of the most compelling aspects of 2-cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is its potential as a lead compound for drug development. Preclinical studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in diseases such as cancer, diabetes, and neurological disorders. For instance, research indicates that it may interfere with the activity of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate cell growth and inflammation. The dihydrochloride salt form further improves its pharmacokinetic properties, facilitating its use in in vitro and in vivo assays.
The synthesis of 2-cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the cyclopropyl group. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing the environmental impact of its production.
From a computational chemistry perspective, the molecular mechanics and quantum mechanical properties of 2-cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride have been extensively studied using advanced modeling techniques. These studies help elucidate its binding interactions with biological targets at the atomic level. Molecular dynamics simulations have revealed that the cyclopropyl group plays a crucial role in stabilizing the compound's conformation within the binding pocket of its target proteins. This information is invaluable for designing analogs with improved potency and selectivity.
The pharmacological profile of 2-cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has been investigated in several preclinical models. In cell-based assays, it has shown promising activity against tumor cell lines by inhibiting key signaling pathways involved in cancer progression. Additionally, animal studies suggest that it may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress. These findings highlight its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Recent breakthroughs in drug discovery have emphasized the importance of structure-activity relationships (SAR) in optimizing lead compounds like 2-cyclopropyloctahydropyrrole[3,4-c]pyrrole dihydrochloride. By systematically modifying its chemical structure, researchers can fine-tune its biological activity while minimizing side effects. For example, replacing the cyclopropyl group with other substituents may alter its binding affinity or metabolic stability without significantly compromising its therapeutic efficacy.
The development of novel pharmaceutical agents requires rigorous testing to ensure safety and efficacy before human clinical trials can begin. Current research on 2-cycлоoctахидропирроло[3',4'-c]пиррол дихлорид is focused on refining its pharmacokinetic properties through formulation optimization and exploring new synthetic routes that enhance scalability. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options for patients worldwide.
The future prospects for 2-cycлоoctахидропирроло[3',4'-c]пи��рол дихлорид are promising as ongoing research continues to uncover new applications for this versatile heterocyclic compound. Innovations in synthetic chemistry combined with advances in biotechnology are likely to expand its utility across multiple therapeutic areas. As our understanding of molecular interactions grows more sophisticated, compounds like this one will play an increasingly important role in addressing complex diseases.
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